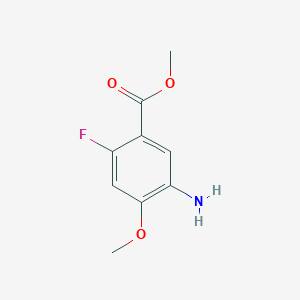

Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFAPKGBFVJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-Amino-2-fluoro-4-methoxybenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a key substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, methyl ester) groups on the aromatic ring makes it a valuable intermediate for constructing targeted molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, commencing from the commercially available starting material, 2-fluoro-4-methoxybenzoic acid. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.

Introduction: Strategic Importance of the Target Molecule

The unique substitution pattern of this compound provides multiple reactive sites, enabling diverse chemical modifications. The nucleophilic amino group is a common handle for amide bond formation, while the aromatic ring can undergo further electrophilic substitutions. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, a strategy frequently employed in modern medicinal chemistry. This guide outlines a logical and high-yielding three-step synthesis designed for scalability and purity.

Retrosynthetic Analysis and Pathway Design

The synthesis is designed as a linear three-step sequence starting from 2-fluoro-4-methoxybenzoic acid. The core strategy involves:

-

Protection of the carboxylic acid via esterification to prevent unwanted side reactions in subsequent steps.

-

Regioselective introduction of a nitro group , which will serve as a precursor to the target amine.

-

Reduction of the nitro group to afford the final amino functionality.

This pathway is advantageous due to the ready availability of the starting material and the high efficiency of each transformation.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Guide

The overall synthetic workflow is depicted below. Each step is designed to be a self-validating system with clear success metrics and purification protocols.

Caption: Overall synthetic workflow.

Step 1: Fischer Esterification of 2-Fluoro-4-methoxybenzoic Acid

Principle: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[1] By using methanol as both the reactant and the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate. Sulfuric acid serves as the proton source to activate the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: Suspend 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.[1]

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C) and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.[1]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 2-fluoro-4-methoxybenzoate, which can often be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 2-Fluoro-4-methoxybenzoic Acid |

| Reagents | Methanol, Concentrated Sulfuric Acid |

| Typical Yield | >95% |

| Purity (Crude) | >90% |

| Analysis | TLC, ¹H NMR |

Step 2: Regioselective Nitration

Principle: This step introduces the nitro group onto the aromatic ring via electrophilic aromatic substitution. The regioselectivity is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) at C4 is a strong activating, ortho, para-director. The fluorine atom (-F) at C2 is a deactivating, but also ortho, para-director. The methyl ester group (-COOCH₃) at C1 is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are C3 and C5. Position C5 is strongly favored due to reduced steric hindrance compared to C3, which is crowded by the adjacent methyl ester. Therefore, nitration occurs selectively at the C5 position.[2][3]

Experimental Protocol:

-

Reaction Setup: In a flask of appropriate size, carefully add concentrated sulfuric acid to a stirring vessel and cool it in an ice bath to 0 °C.

-

Substrate Addition: Slowly add Methyl 2-fluoro-4-methoxybenzoate (1.0 eq.) to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain high-purity Methyl 2-fluoro-4-methoxy-5-nitrobenzoate.[2]

| Parameter | Value |

| Starting Material | Methyl 2-fluoro-4-methoxybenzoate |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Typical Yield | 85-95% |

| Purity | >98% after recrystallization |

| Analysis | TLC, HPLC, ¹H NMR, Melting Point |

Step 3: Reduction of the Nitro Group

Principle: The final step is the conversion of the nitro group to the target amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the transfer of hydrogen atoms occurs, reducing the nitro group to an amine.

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is usually complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of high purity, but can be further purified by recrystallization if necessary.

| Parameter | Value |

| Starting Material | Methyl 2-fluoro-4-methoxy-5-nitrobenzoate |

| Reagents | Hydrogen Gas, Palladium on Carbon (Pd/C) |

| Typical Yield | >98% (Quantitative) |

| Purity | >98% |

| Analysis | TLC, HPLC, ¹H NMR, LC-MS |

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to this compound. The methodology employs standard and scalable organic transformations, starting from a readily available precursor. The rationale for each step, particularly the regiochemical outcome of the nitration, is well-supported by fundamental principles of organic chemistry. The detailed protocols and validation checkpoints are designed to ensure high yields and purity, making this guide a valuable resource for synthetic chemists in both academic and industrial settings.

References

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

- Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.

-

Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available at: [Link]

-

Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

-

ACS Publications. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available at: [Link]

-

ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

- Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - WO2022056100A1.

-

YouTube. (2019). 20.1 Reduction of nitrobenzene (HL). Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - CN105237422A.

- Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - CN103553991A.

- Google Patents. (n.d.). United States Patent.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available at: [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - DE1096892B.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-2-fluoro-4-methoxybenzoate and Its Isomers

Introduction

Methyl 5-amino-4-fluoro-2-methoxybenzoate is a substituted aromatic amine that holds significant interest for researchers in drug discovery and development. Its unique arrangement of functional groups—an amine, a fluorine atom, a methoxy group, and a methyl ester—on a benzene ring creates a scaffold with tunable electronic and steric properties. These characteristics are pivotal in modulating biological activity, making this class of compounds valuable as building blocks in the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom, for instance, can significantly alter metabolic stability, binding affinity, and lipophilicity, key parameters in the optimization of drug candidates.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate. Beyond a mere tabulation of data, this document elucidates the causality behind experimental choices and provides field-proven insights into the analytical methodologies used to characterize such molecules.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME).

Structural and Molecular Data

The foundational properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate are summarized in the table below. The molecular formula and weight are fundamental for all subsequent quantitative analyses.

| Property | Value | Source |

| Compound Name | Methyl 5-amino-4-fluoro-2-methoxybenzoate | - |

| CAS Number | 151793-18-9 | [1] |

| Molecular Formula | C₉H₁₀FNO₃ | |

| Molecular Weight | 199.18 g/mol | - |

| SMILES | O=C(OC)C1=CC(N)=C(F)C=C1OC |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining key physicochemical properties. The methodologies are presented as self-validating systems, emphasizing the rationale behind each step to ensure scientific integrity.

Melting Point: A Gateway to Purity and Identity

The melting point is a critical first indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure crystalline solid, whereas impurities will lead to a depressed and broader melting range.[2]

-

Sample Preparation: A small amount of the crystalline Methyl 5-amino-4-fluoro-2-methoxybenzoate is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a metal block.

-

Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting range.[3][5]

Causality Behind the Choices: Slow, controlled heating is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[5] A rapid heating rate can lead to an erroneously high and broad melting range.[5]

Solubility Profile: Guiding Formulation and Biological Assessment

Solubility is a cornerstone of drug development, influencing bioavailability and formulation strategies. The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7] The presence of both polar (amine, ester, methoxy, fluorine) and non-polar (benzene ring) functionalities in Methyl 5-amino-4-fluoro-2-methoxybenzoate suggests a nuanced solubility profile.

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also included to assess the impact of pH on the solubility of the amphoteric amine group.[8]

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes. A measured volume of each solvent (e.g., 1 mL) is added incrementally with vigorous shaking after each addition.[9]

-

Observation: The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature is determined.[6]

Expert Insights: The amino group on the aromatic ring is basic and is expected to be protonated in acidic solution, forming a more polar and water-soluble salt. Conversely, while the ester group could be hydrolyzed under strongly basic conditions, the primary interaction in a 5% NaOH solution would be to assess any acidic character, which is not prominent in this molecule.

pKa: Understanding Ionization and its Biological Consequences

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an aromatic amine like Methyl 5-amino-4-fluoro-2-methoxybenzoate, the pKa of its conjugate acid (R-NH3+) is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often a combination of water and an organic solvent like ethanol or methanol, to ensure solubility.[10][11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12]

Diagram: Workflow for Physicochemical Property Determination

Caption: A streamlined workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and connectivity of Methyl 5-amino-4-fluoro-2-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. For Methyl 5-amino-4-fluoro-2-methoxybenzoate, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Protons on the aromatic ring typically appear in the 6.5-8.0 ppm range.[13] The methoxy and methyl ester protons will have distinct signals in the upfield region.

-

¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons resonate between 120-150 ppm.[14]

-

¹⁹F NMR: Is highly specific for the fluorine atom and provides valuable information about its electronic environment.

-

Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[15]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the structure of the molecule.[15]

Authoritative Grounding: The presence of the fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to H-F and C-F coupling. The magnitude of these coupling constants provides information about the proximity of the coupled nuclei.[15]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.[16][17][18]

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL, then diluted).[19]

-

Infusion: The solution is introduced into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Trustworthiness of the Protocol: ESI is a "soft" ionization technique, which means it is less likely to cause fragmentation of the analyte. This is advantageous for determining the molecular weight of the parent compound, which will be observed as the molecular ion peak (M+H)⁺.

Conclusion

The physicochemical properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate, and by extension, its isomers, are a complex interplay of its constituent functional groups. A thorough characterization, as outlined in this guide, is not merely an academic exercise but a critical component of any research and development program aimed at leveraging this chemical scaffold for therapeutic applications. The methodologies described herein represent a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The insights gained from these studies will undoubtedly pave the way for the rational design of next-generation pharmaceuticals with improved efficacy and safety profiles.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962, September). DTIC. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

University of Ibadan Journals. (n.d.). View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Doron Scientific. (2023, March 1). Methyl 5-amino-4-fluoro-2-methoxybenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

University of Ibadan Journals. (2021, July 15). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fiveable.me [fiveable.me]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

1H NMR spectrum analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted benzene derivative of interest in pharmaceutical and materials science research. This document moves beyond a simple spectral interpretation to offer a foundational understanding of the structural and electronic factors governing the observed chemical shifts and coupling constants. We will delve into a detailed prediction of the spectrum, grounded in the principles of substituent effects, followed by a validated experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Molecule and the Method

This compound is a complex aromatic system where the benzene ring is decorated with five distinct substituents: an amino (-NH₂), a fluoro (-F), a methoxy (-OCH₃), a methyl ester (-COOCH₃), and two protons. The precise arrangement of these groups creates a unique electronic environment that is exquisitely reported by ¹H NMR spectroscopy. Understanding this spectrum is critical for confirming the molecule's identity, assessing its purity, and gaining insight into its conformational and electronic properties.

The power of ¹H NMR lies in its ability to probe the local magnetic environment of each proton. This environment is dictated by the electron density surrounding the nucleus, which is in turn modulated by the inductive and resonance effects of the attached functional groups.[1][2] In a molecule with competing electron-donating and electron-withdrawing groups, predicting the final spectrum becomes a nuanced but highly informative exercise.

Theoretical Spectrum Prediction and Rationale

The structure of this compound presents four distinct types of proton signals: two aromatic protons, the amino group protons, and the protons of the methoxy and methyl ester groups.

The Aromatic Region: A Study in Competing Effects

The most information-rich region of the spectrum involves the two remaining protons on the benzene ring, H-3 and H-6. Their chemical shifts and splitting patterns are a direct consequence of the electronic push-and-pull from the five substituents.

-

Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are powerful EDGs through resonance (+R effect). They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3][4]

-

Electron-Withdrawing Groups (EWGs): The fluoro (-F) group is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity.[1] The methyl ester (-COOCH₃) group is a strong EWG through both induction and resonance (-R effect).[5] These groups decrease electron density on the ring, deshielding nearby protons and shifting their signals downfield.

Proton H-3:

-

Environment: This proton is positioned ortho to the strongly withdrawing fluorine atom and ortho to the strongly donating amino group.

-

Predicted Chemical Shift: The deshielding influence of the ortho-fluorine will be significantly counteracted by the shielding from the ortho-amino group. This proton is expected to appear at a relatively upfield position for an aromatic proton, likely in the range of 6.5-6.8 ppm .

-

Predicted Multiplicity: H-3 will be split by two different nuclei:

-

Coupling to H-6, which is four bonds away (meta-coupling, ⁴JHH). This results in a small coupling constant, typically 2-3 Hz.[6][7]

-

Coupling to the fluorine atom at C-2, which is three bonds away (ortho-coupling, ³JHF). This coupling is significantly larger, typically 6-10 Hz. Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) .

-

Proton H-6:

-

Environment: This proton is located ortho to the strongly donating amino group and ortho to the strongly withdrawing methyl ester group. It is also para to the donating methoxy group.

-

Predicted Chemical Shift: The strong deshielding from the adjacent carbonyl of the ester group is the dominant effect. While it receives shielding from the ortho-amino and para-methoxy groups, its proximity to the ester will shift it significantly downfield compared to H-3. It is predicted to resonate in the 7.3-7.6 ppm range.

-

Predicted Multiplicity: H-6 will be split by:

-

Coupling to H-3 (meta-coupling, ⁴JHH), with a J-value of 2-3 Hz.

-

Coupling to the fluorine atom at C-2, which is four bonds away (meta-coupling, ⁴JHF). This coupling is typically very small (0-3 Hz) and may not be resolved, potentially leading to a broadened doublet. The signal for H-6 is therefore predicted to be a doublet (d) , or at high resolution, a narrow doublet of doublets.

-

The Aliphatic and Exchangeable Proton Regions

Amino Protons (-NH₂):

-

Predicted Chemical Shift: The chemical shift of amine protons is highly variable due to factors like solvent, concentration, and temperature, which affect hydrogen bonding.[8] They typically appear as a broad signal anywhere from ~3.5 to 5.0 ppm in a solvent like DMSO-d₆. In CDCl₃, the shift can be lower.

-

Predicted Multiplicity: Due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom, the N-H protons do not typically couple with adjacent protons and appear as a broad singlet (br s) .[8] This signal will disappear upon shaking the sample with D₂O, a key diagnostic test.

Methoxy Protons (-OCH₃):

-

Predicted Chemical Shift: Protons of an aromatic methoxy group are deshielded by the attached oxygen and typically resonate in the 3.8-4.0 ppm range.[9]

-

Predicted Multiplicity: With no adjacent protons, this signal will be a sharp singlet (s) integrating to three protons.

Methyl Ester Protons (-COOCH₃):

-

Predicted Chemical Shift: The protons of the methyl ester are in a similar environment to the methoxy protons but are slightly more deshielded due to the influence of the adjacent carbonyl group. They are expected to appear as a sharp singlet very close to the methoxy signal, likely in the 3.8-4.0 ppm range.[10][11]

-

Predicted Multiplicity: This signal will also be a sharp singlet (s) integrating to three protons. Distinguishing this from the methoxy signal may require 2D NMR techniques like HMBC or NOESY.

Predicted Data Summary

The anticipated ¹H NMR data for this compound is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Aromatic) | 7.3 – 7.6 | d or dd | ⁴JHH = 2-3; ⁴JHF = 0-3 | 1H |

| H-3 (Aromatic) | 6.5 – 6.8 | dd | ³JHF = 6-10; ⁴JHH = 2-3 | 1H |

| -NH₂ (Amino) | 3.5 – 5.0 (variable) | br s | N/A | 2H |

| -OCH₃ (Methoxy) | 3.8 – 4.0 | s | N/A | 3H |

| -COOCH₃ (Ester) | 3.8 – 4.0 | s | N/A | 3H |

Visualization of Key Nuclear Interactions

The through-bond spin-spin coupling relationships between the aromatic protons and the fluorine atom are crucial for definitive signal assignment. The following diagram illustrates these key interactions.

Caption: J-coupling pathways in this compound.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

5.1. Materials and Equipment

-

This compound (≥98% purity)

-

Deuterated solvent: DMSO-d₆ or CDCl₃ (Cambridge Isotope Laboratories or equivalent)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR tubes (5 mm, high precision)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

5.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a small vial. Ensure complete dissolution.

-

The deuterated solvent should contain 0.03% (v/v) TMS to serve as the internal reference (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert several times to ensure homogeneity.

5.3. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton (zg30)

-

Transmitter Frequency (SFO1): Calibrated to the ¹H frequency.

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for non-protonated carbons in ¹³C NMR but is good practice for ¹H as well.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Receiver Gain (RG): Adjust automatically to prevent signal clipping.

-

-

Data Acquisition: Initiate the acquisition.

5.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplets.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects in a polysubstituted aromatic ring manifest in chemical shifts and coupling patterns. The clear distinction between the upfield H-3 (a doublet of doublets due to coupling with H-6 and F) and the downfield H-6 (a doublet from coupling to H-3) provides an unambiguous fingerprint for the molecule's substitution pattern. The characteristic singlet signals for the methoxy and methyl ester groups, along with the broad, exchangeable amino proton signal, complete the spectral picture. By combining a robust theoretical prediction with a rigorous experimental protocol, NMR spectroscopy serves as an indispensable tool for the structural verification of this and other complex organic molecules.

References

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]

- Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181.

-

Abraham, R. J., et al. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Modgraph. Retrieved from [Link]

- Gotfredsen, C. H., et al. (2004). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 69(10), 3591–3599.

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.

-

Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]

-

ACD/Labs. (n.d.). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]

- Contreras, R. H., et al. (1998). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry A, 102(49), 10143–10148.

-

Reddit. (2024, September 3). The Effect of Fluorine in ¹H NMR. r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Chemistry with Caroline. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. youtube.com [youtube.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Isomeric Landscape of Fluorinated Anthranilates: A Technical Guide to Methyl Aminofluoromethoxybenzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise arrangement of functional groups on a scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. This guide delves into the technical nuances of a class of compounds known as methyl aminofluoromethoxybenzoates. While the query for "Methyl 5-Amino-2-fluoro-4-methoxybenzoate" highlights a specific substitution pattern, the landscape of commercially available and researched isomers is broader. Understanding the distinct properties and reactivities of these positional isomers is paramount for their effective application in drug discovery and development. The presence of fluorine, a bioisostere for hydrogen, can significantly influence a molecule's metabolic stability and binding affinity, making these fluorinated building blocks highly valuable.[1] This guide will provide a comparative overview of key isomers, their synthesis, and their role as versatile intermediates in the synthesis of pharmacologically active compounds.

The Isomeric Family: Structures and Identification

The nomenclature of substituted benzene rings can be complex, leading to potential ambiguity. The following isomers of methyl aminofluoromethoxybenzoate are frequently encountered in chemical synthesis and are commercially available.

| Isomer Name | CAS Number | Chemical Structure |

| Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | (Structure not available) |

| Methyl 2-amino-5-fluoro-4-methoxybenzoate | 864292-99-9 | (Structure not available) |

| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | (Structure not available) |

| Methyl 4-amino-2-fluoro-5-methoxybenzoate | 1137869-87-4 | (Structure not available) |

Physicochemical Properties: A Comparative Analysis

The subtle changes in the positions of the amino, fluoro, and methoxy groups can lead to significant differences in the physicochemical properties of these isomers. These properties, in turn, influence their reactivity, solubility, and handling characteristics.

| Property | Methyl 5-amino-4-fluoro-2-methoxybenzoate | Methyl 2-amino-5-fluoro-4-methoxybenzoate | Methyl 2-amino-4-fluoro-3-methoxybenzoate | Methyl 4-amino-2-fluoro-5-methoxybenzoate |

| Molecular Formula | C₉H₁₀FNO₃[2] | C₉H₁₀FNO₃[3] | C₉H₁₀FNO₃[4] | C₉H₁₀FNO₃[5] |

| Molecular Weight | 199.18 g/mol [2] | 199.18 g/mol [3] | 199.18 g/mol [4] | 199.18 g/mol |

| Purity | 97%[2] | 98%[3] | Not specified | Not specified |

| InChI Key | CUSKEOYJJXBWGW-UHFFFAOYSA-N[2] | XIURVKGLLDXVNH-UHFFFAOYSA-N[3] | Not specified | FWSCIBSBSZSNGS-UHFFFAOYSA-N |

Synthesis Strategies: Accessing the Scaffolds

The synthesis of these fluorinated anthranilate derivatives often involves multi-step sequences starting from readily available precursors. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. A general retrosynthetic approach is outlined below, followed by a more detailed experimental protocol for a representative isomer.

Caption: A generalized retrosynthetic pathway for the synthesis of methyl aminofluoromethoxybenzoate isomers.

Example Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

While not a fluoro-substituted isomer, the following patented synthesis of a chloro-substituted analog provides a relevant and detailed experimental workflow that can be adapted for the synthesis of the fluorinated counterparts.[6]

Step 1: Methylation of p-Aminosalicylic Acid [6]

-

In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise to the cooled solution.

-

Continue the reaction until the starting material is consumed (monitored by TLC or HPLC).

-

Upon completion, extract the product with ethyl acetate.

-

The organic layers are combined and concentrated under reduced pressure to yield a solid.

-

Dry the solid to obtain 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Chlorination of 4-amino-2-methoxy-methyl benzoate [6]

-

Dissolve 4-amino-2-methoxy-methyl benzoate and N-chlorosuccinimide (NCS) in a DMF solution.

-

Heat the reaction mixture to 65-75°C and stir.

-

After the reaction is complete, pour the hot solution into ice water to precipitate the product.

-

Filter the resulting solid and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The aminofluoromethoxybenzoate scaffold is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The amino group serves as a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the methoxy and methyl ester groups can be further modified to modulate solubility and other pharmacokinetic properties.

These intermediates are particularly useful in the development of:

-

Kinase Inhibitors: The structural motifs present in these isomers are found in numerous kinase inhibitors used in oncology.

-

Serotonin Receptor Ligands: Derivatives of these scaffolds have shown potential in targeting serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.

-

Antiemetic Agents: The core structure is related to compounds with antiemetic properties.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling methyl aminofluoromethoxybenzoate isomers.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Detailed safety information can be found in the Safety Data Sheets (SDS) provided by the supplier for each specific CAS number. General hazard statements for similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[7]

Conclusion

The methyl aminofluoromethoxybenzoate scaffold represents a versatile and valuable class of building blocks for drug discovery. While the precise isomer requested may be less common, a family of structurally related and commercially available isomers offers a rich platform for medicinal chemistry exploration. A thorough understanding of their distinct properties, synthesis, and handling is crucial for leveraging their full potential in the development of novel therapeutics. The strategic incorporation of fluorine continues to be a powerful tool in modern drug design, and these intermediates provide ready access to this important chemical space.[1]

References

- MySkinRecipes. Methyl 5-amino-4-fluoro-2-methoxybenzoate. MySkinRecipes. Accessed January 19, 2026.

- CymitQuimica. Methyl 5-amino-4-fluoro-2-methoxybenzoate. CymitQuimica. Accessed January 19, 2026.

- Fluorochem. Methyl 2-amino-5-fluoro-4-methoxybenzoate. Fluorochem. Accessed January 19, 2026.

- Biosynth. Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | SID36215. Biosynth. Accessed January 19, 2026.

- Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. August 6, 2024.

- ChemScene.

- BLD Pharm. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm. BLD Pharm. Accessed January 19, 2026.

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- PubMed. Applications of fluorine-containing amino acids for drug design. PubMed. January 15, 2020.

- Chemsrc. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc. Chemsrc. November 26, 2025.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. biosynth.com [biosynth.com]

- 5. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc [chemsrc.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-Amino-2-fluoro-4-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a key intermediate in modern medicinal chemistry. The strategic incorporation of fluorine and other substituents on the benzoic acid scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1][2] This document details a plausible and robust synthetic pathway, outlines step-by-step experimental protocols, and describes the analytical techniques required for the thorough characterization of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Anthranilates in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and optimized lipophilicity.[1][2] this compound, a substituted anthranilate, is a valuable building block for the synthesis of a wide range of biologically active compounds. The presence of the fluoro, amino, and methoxy groups on the benzene ring offers multiple points for further chemical modification, making it a versatile precursor in the development of novel therapeutics.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. The proposed multi-step synthesis involves:

-

Nitration of 2-fluoro-4-hydroxybenzoic acid to introduce a nitro group at the 5-position.

-

Methylation of the hydroxyl group to form a methoxy group.

-

Esterification of the carboxylic acid to its methyl ester.

-

Reduction of the nitro group to the desired amine.

This pathway is designed to be robust and scalable, utilizing common and well-understood organic transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid

-

Objective: To introduce a nitro group at the position ortho to the hydroxyl group and meta to the fluorine atom.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

-

Step 2: Synthesis of 2-Fluoro-4-methoxy-5-nitrobenzoic Acid

-

Objective: To convert the hydroxyl group to a methoxy group.

-

Protocol:

-

To a solution of 2-fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Acidify the aqueous residue with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-methoxy-5-nitrobenzoic acid.

-

Step 3: Synthesis of Methyl 2-Fluoro-4-methoxy-5-nitrobenzoate

-

Objective: To esterify the carboxylic acid group.

-

Protocol:

-

Dissolve 2-fluoro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in methanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.

-

Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-fluoro-4-methoxy-5-nitrobenzoate.

-

Step 4: Synthesis of this compound

-

Objective: To selectively reduce the nitro group to an amine.

-

Protocol:

-

In a round-bottom flask, create a suspension of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methoxy carbon, and the methyl ester carbon.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.0-7.5 (aromatic CH) | ~165 (C=O, ester) |

| ~6.5-7.0 (aromatic CH) | ~150-160 (C-F, aromatic) |

| ~5.0-6.0 (NH₂) | ~140-150 (C-O, aromatic) |

| ~3.8 (OCH₃) | ~130-140 (C-NH₂, aromatic) |

| ~3.7 (COOCH₃) | ~110-120 (aromatic CH) |

| ~100-110 (aromatic CH) | |

| ~56 (OCH₃) | |

| ~52 (COOCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1700-1730 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch (ether/ester) | 1000-1300 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The expected molecular ion peak [M]⁺ for C₉H₁₀FNO₃ would be at m/z 199.06.

Melting Point

The melting point of the purified solid product should be determined and reported as a range. A sharp melting point is indicative of high purity.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.

-

Dimethyl sulfate is toxic and a suspected carcinogen; handle with appropriate precautions.

-

Iron powder is flammable.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is amenable to scale-up. The described characterization techniques will ensure the unambiguous identification and purity assessment of the final product, a valuable intermediate for the development of novel pharmaceutical agents.

Caption: Molecular structure of this compound.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in Common Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a compound is a cornerstone physical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like Methyl 5-Amino-2-fluoro-4-methoxybenzoate is not merely an academic exercise; it is a critical determinant of its viability. Solubility impacts everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its empirical determination.

Molecular Structure and its Implications for Solubility

This compound is a substituted aromatic ester. Its solubility in various organic solvents is governed by the interplay of its constituent functional groups and the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring forms a nonpolar, hydrophobic core.

-

Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. The ester moiety can also act as a hydrogen bond acceptor.[1][2][3]

-

Amino Group (-NH₂): The primary amine is a polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its interaction with protic solvents.

-

Fluoro Group (-F): The high electronegativity of fluorine introduces a strong dipole moment, increasing the local polarity of the molecule.

-

Methoxy Group (-OCH₃): This ether linkage adds to the molecule's polarity and can act as a hydrogen bond acceptor.

The presence of both polar (amino, methoxy, fluoro, ester) and nonpolar (aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[4]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino, methoxy, and ester groups. The alkyl chain of the alcohol can interact with the nonpolar aromatic ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the polar functional groups of the molecule. Lack of hydrogen bond donation from the solvent prevents competing interactions. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane | Moderate | Can engage in dipole-dipole interactions and is a good solvent for many organic compounds of intermediate polarity. |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

Selected organic solvents (HPLC grade)

Experimental Workflow

The experimental workflow is designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature environment (e.g., 25 °C) with continuous stirring.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sampling and Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Interpretation:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the compound's properties is essential for safe handling and accurate experimental design.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₉H₁₀FNO₃ | [5][6] |

| Molecular Weight | 199.18 g/mol | [5][6] |

| Appearance | Varies; may be a solid or liquid at room temperature. | [7] |

| LogP (Predicted) | 1.78430 | [5] |

| Safety Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. | [8][9][10][11][12] |

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not a static property but is influenced by several external factors.

Caption: Key factors influencing the solubility of a compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined empirically if the compound is to be used in processes at various temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility map.

-

pH (in aqueous solutions): The presence of the basic amino group means that the solubility of this compound in aqueous systems will be highly pH-dependent. At lower pH, the amino group will be protonated, forming a more polar and water-soluble salt.[13]

Conclusion: A Practical Framework for Solubility Assessment

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Quantitative Solubility-Structure Relationships for Some meta- and para- Substituted Benzoic Acids in p-Dioxane and in Tetrahydr. (n.d.). ElectronicsAndBooks.

-

Safety Data Sheet. (2025, March 12). Angene Chemical. Retrieved from [Link]

-

methyl 4-amino-2-fluoro-5-methoxybenzoate. (2025, November 26). Chemsrc. Retrieved from [Link]

-

Physical Properties of Esters. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011).

-

Methyl 2-amino-4-fluoro-5-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Semantic Scholar. Retrieved from [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Scirp.org. Retrieved from [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. (n.d.). PMC - NIH. Retrieved from [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (1988, December 31). OSTI.GOV. Retrieved from [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc [chemsrc.com]

- 6. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemscene.com [chemscene.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.se [fishersci.se]

- 12. biosynth.com [biosynth.com]

- 13. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative of Structural Elucidation in Modern Chemistry

An In-depth Technical Guide to the Crystallographic Analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural analogues are recognized as key intermediates in the synthesis of various pharmacologically active agents.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For researchers in drug development, knowing the exact conformation and intermolecular interactions of a molecule can guide lead optimization and formulation design.

This guide provides a comprehensive, field-proven methodology for determining the crystal structure of novel organic compounds, using this compound as a primary example. As a senior application scientist, the following sections are designed to not only present a protocol but to explain the rationale behind each step, ensuring a self-validating and robust experimental design. We will navigate the critical path from a purified solid to a fully refined crystal structure, a journey that is a cornerstone of modern chemical research.[3]

Part 1: The Art and Science of Single Crystal Growth

The successful determination of a crystal structure is contingent upon the quality of the single crystal. Single-crystal X-ray diffraction (SC-XRD) requires a well-ordered, single crystal of sufficient size and quality.[3] The process of obtaining such a crystal is often more of an art than a science, relying on empirical methods and careful observation.[4]

Causality Behind Crystallization: The Principle of Slow Cooling and Supersaturation

Crystallization is fundamentally a process of purification and ordering.[4][5] It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[4] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing it to cool slowly, the solubility decreases. This forces the compound out of the solution, and if the cooling rate is slow enough, the molecules will arrange themselves in a highly ordered, repeating lattice structure, forming a crystal.[4][6] Rapid cooling often leads to the formation of amorphous precipitates or very small, poorly-ordered crystals unsuitable for SC-XRD.

Experimental Protocol: Obtaining Single Crystals

The following protocol outlines common techniques for the crystallization of small organic molecules.

1. Solvent Selection:

-

Rationale: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] This differential solubility is the driving force for crystallization.

-

Screening: Test the solubility of a few milligrams of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and with gentle heating. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

2. Crystallization Techniques:

-

A. Slow Evaporation:

-

Dissolve the compound in a suitable solvent in a clean vial to create a near-saturated solution.[7]

-

Cover the vial with a cap that has small perforations or with paraffin film pierced with a needle.[7]

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[8] This method is effective when the compound is highly soluble in the chosen solvent.[8]

-

-

B. Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at its boiling point.[4]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be insulated.[6]

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

-

-

C. Vapor Diffusion:

-